4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes and receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits significant biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been tested for its ability to inhibit specific enzymes and receptors, such as COX-2 and PDE5, which are involved in the regulation of various physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its high potency and selectivity towards specific targets. However, one limitation is the lack of information on its toxicity and pharmacokinetic properties, which could affect its suitability for use in vivo.
Future Directions
There are numerous future directions for the research on 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. Some potential areas of investigation include its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections, as well as its potential as a tool for studying specific physiological processes. Additionally, further research is needed to determine its toxicity and pharmacokinetic properties, which could affect its suitability for use in clinical trials.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with tert-butylamine and 4-bromo-N-ethylbenzamide in the presence of a suitable catalyst. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
The potential applications of 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research are numerous. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been tested for its ability to inhibit specific enzymes and receptors, making it a promising candidate for drug discovery.
properties
IUPAC Name |
4-tert-butyl-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-6-28-22-19(14-17-8-7-15(2)13-20(17)25-22)21(27-28)26-23(29)16-9-11-18(12-10-16)24(3,4)5/h7-14H,6H2,1-5H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVFCLMSCHWUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.